molecular formula C8H20NNaO7P2 B1430196 N-Desmethyl Ibandronate Sodium CAS No. 953805-81-7

N-Desmethyl Ibandronate Sodium

Cat. No. B1430196
CAS RN: 953805-81-7
M. Wt: 327.18 g/mol
InChI Key: GCEDURVNUIBCGE-UHFFFAOYSA-M
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Description

“N-Desmethyl Ibandronate Sodium” is a derivative of Ibandronate Sodium, a bisphosphonate medication used for the prevention and treatment of osteoporosis in postmenopausal women . It works by inhibiting the activity of osteoclasts, a type of bone cell that breaks down bone tissue . It is a white crystalline solid with a melting point of 238-240 °C .


Synthesis Analysis

The synthesis of “N-Desmethyl Ibandronate Sodium” involves complex chemical reactions. The major impurities of all batches were the synthesis by-products N-desmethyl- and N-despentyl ibandronate as well as N,N-dimethyl pamidronate .


Molecular Structure Analysis

“N-Desmethyl Ibandronate Sodium” has a molecular formula of C8 H20 N O7 P2 . Na and a molecular weight of 327.18 .


Chemical Reactions Analysis

The modern bisphosphonate drug ibandronate sodium, a challenging candidate for impurity profiling, was analyzed using high performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) .


Physical And Chemical Properties Analysis

“N-Desmethyl Ibandronate Sodium” is a white crystalline solid with a melting point of 238-240 °C .

Scientific Research Applications

Osteoporosis Treatment

“N-Desmethyl Ibandronate Sodium” belongs to the nitrogen-containing bisphosphonates drugs, which are used as anti-resorptive medications for the treatment of osteoporosis . These drugs inhibit the destructive phase of bone turnover (resorption), making them the most effective anti-resorptive medications currently available .

Drug Safety and Public Health

The study of “N-Desmethyl Ibandronate Sodium” has significant practical implications in improving drug safety and ensuring public health . The residual organic solvents in the synthesis process of this compound can negatively impact the efficacy of the drug and lead to a decrease in drug stability .

Residual Solvent Determination

“N-Desmethyl Ibandronate Sodium” is used in the development of methods for the simultaneous determination of residual solvents in raw materials . This is important because if the residual amounts of these solvents exceed safety standards, they may pose serious threats to human health .

Structural and Thermal Characterization

The crystalline form of “N-Desmethyl Ibandronate Sodium” monohydrate undergoes reversible thermal dehydration and rehydration . This property is due to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice .

Phase Transition Study

The loss of water from “N-Desmethyl Ibandronate Sodium” monohydrate causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment . This property is useful in the study of phase transitions and the properties of hydrated compounds .

Bone Disease Treatment

“N-Desmethyl Ibandronate Sodium” is used in the prevention and treatment of osteoporosis and similar diseases . The presence of a nitrogen-containing group at a critical distance from the carbon atom in the P–C–P backbone structure of this compound increases the strength of the drug .

Mechanism of Action

Target of Action

N-Desmethyl Ibandronate Sodium, a derivative of Ibandronate, is a third-generation, nitrogen-containing bisphosphonate . Its primary targets are osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This process is crucial in maintaining the balance between bone formation and resorption, which is disrupted in conditions like osteoporosis .

Mode of Action

N-Desmethyl Ibandronate Sodium inhibits bone resorption by acting on osteoclasts . It is taken into the bone where it binds to hydroxyapatite, a mineral found in bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone resorption activity .

Biochemical Pathways

Bisphosphonates like ibandronate are known to interfere with several pathways within osteoclasts that are crucial for their function and survival . This interference leads to decreased bone resorption and an indirect increase in bone mineral density .

Pharmacokinetics

The terminal half-life of Ibandronate can be up to 157 hours . About 40% to 50% of circulating Ibandronate binds to bone . These properties may also apply to N-Desmethyl Ibandronate Sodium.

Result of Action

The action of N-Desmethyl Ibandronate Sodium results in decreased bone resorption, leading to an indirect increase in bone mineral density . This can help in the treatment and prevention of osteoporosis in postmenopausal women .

Action Environment

The action of N-Desmethyl Ibandronate Sodium can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature and the arrangement of water molecules in its crystal lattice can cause it to undergo reversible thermal dehydration and rehydration . This means that the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .

Safety and Hazards

The safety data sheet for Ibandronate Sodium, from which “N-Desmethyl Ibandronate Sodium” is derived, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Ibandronate Sodium is used to prevent and treat osteoporosis in postmenopausal women . The future directions of “N-Desmethyl Ibandronate Sodium” could be similar, but more research is needed to confirm this.

properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDURVNUIBCGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747531
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953805-81-7
Record name Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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